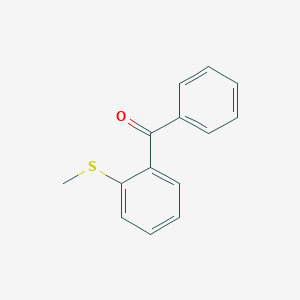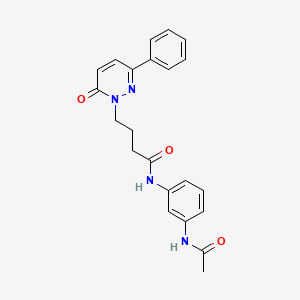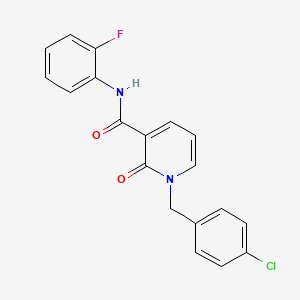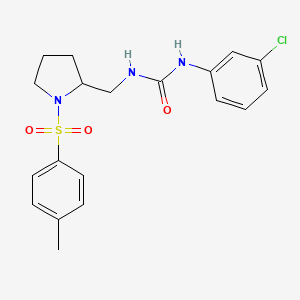![molecular formula C16H16F3N5O3 B2943377 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396792-30-5](/img/structure/B2943377.png)
1,4-dioxa-8-azaspiro[4.5]decan-8-yl(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a spirocyclic system (1,4-dioxa-8-azaspiro[4.5]decane), a trifluoromethyl group, and a tetrazole ring. Spirocyclic systems are often found in pharmaceuticals and other biologically active compounds due to their three-dimensional structure . The trifluoromethyl group is a common substituent in medicinal chemistry, known for its ability to enhance the metabolic stability and lipophilicity of a compound . Tetrazoles are also common in medicinal chemistry and can act as bioisosteres for carboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic system, which introduces a significant degree of three-dimensionality. The trifluoromethyl group and the tetrazole ring would also contribute to the overall shape and electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .科学的研究の応用
Synthesis and Fungicidal Activity
Derivatives similar to the specified compound have been designed and synthesized, showing fungicidal activity against various pathogens. For example, (E)-5-[1-(4-Phenyl-2-oxo-1-oxaspiro[4.5]dec-3-en-3-yl)ethylidene]-2-aminoimidazolin-4-one derivatives exhibit good to excellent inhibition against several fungi, demonstrating the potential of spirocyclic compounds in agricultural and pharmaceutical fungicides (Zhao Yu et al., 2017).
Potential Biolubricant
Compounds derived from oleic acid and incorporating 1,4-dioxaspiro structures have been synthesized and evaluated as potential biolubricants. These novel compounds show promising physicochemical properties for lubrication applications, highlighting the versatility of spirocyclic compounds in industrial applications (Y. S. Kurniawan et al., 2017).
HIV Entry Inhibitors
Spirocyclic compounds have been investigated for their potential as HIV entry inhibitors. Specifically, certain spirocyclic compounds act as potent noncompetitive allosteric antagonists of the CCR5 receptor, offering a novel approach to HIV-1 treatment by blocking virus entry into cells (C. Watson et al., 2005).
Microsomal Epoxide Hydrolase-Catalyzed Hydration
The metabolism of spiro oxetane-containing compounds has been studied, revealing that microsomal epoxide hydrolase can catalyze the hydration and ring opening of the oxetanyl moiety. This research provides insights into the biotransformation of drugs and drug candidates containing oxetane rings, which are valued for their ability to improve drug properties (Xue-Qing Li et al., 2016).
Antitubercular Activity
Structural studies of compounds similar to the specified chemical have shown promising antitubercular activity. The investigation of their structure-activity relationships contributes to the development of new antitubercular drug candidates, demonstrating the potential of spirocyclic compounds in treating tuberculosis (A. Richter et al., 2022).
作用機序
将来の方向性
特性
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O3/c17-16(18,19)11-1-3-12(4-2-11)24-21-13(20-22-24)14(25)23-7-5-15(6-8-23)26-9-10-27-15/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBJCDANCAUTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-ethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2943298.png)
![8-butyl-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2943299.png)



![N-(cyanomethyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2943307.png)
![2-(4-Chlorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2943308.png)


![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2943314.png)
![6-[4-(Dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2943315.png)